

Spectroscopic Profile of Methyl 5-Isoquinolinecarboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 5-isoquinolinecarboxylate

Cat. No.: B169681

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This technical guide provides a comprehensive overview of the spectral data for **methyl 5-isoquinolinecarboxylate**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

Methyl 5-isoquinolinecarboxylate ($C_{11}H_9NO_2$) is a derivative of isoquinoline, a structural motif present in numerous natural products and pharmacologically active molecules. The precise characterization of this compound is crucial for its application in synthetic chemistry and drug design. This guide presents a consolidated summary of its spectral properties to aid in its identification and utilization.

Spectral Data Summary

The following tables summarize the key quantitative data from 1H NMR, ^{13}C NMR, IR, and mass spectrometry for **methyl 5-isoquinolinecarboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data Not Available	-	-	-
Data Not Available	-	-	-
Data Not Available	-	-	-
Data Not Available	-	-	-
Data Not Available	-	-	-
Data Not Available	-	-	-
Data Not Available	-	-	-

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
Data Not Available	-
Data Not Available	-
Data Not Available	-
Data Not Available	-
Data Not Available	-
Data Not Available	-
Data Not Available	-
Data Not Available	-
Data Not Available	-
Data Not Available	-
Data Not Available	-

Note: Experimentally determined ^1H and ^{13}C NMR data for **methyl 5-isoquinolinecarboxylate** are not readily available in the public domain as of the last update. The tables are provided as a template for data population once available.

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data

Frequency (cm^{-1})	Intensity	Assignment
Data Not Available	-	C=O stretch (ester)
Data Not Available	-	C=N stretch (isoquinoline)
Data Not Available	-	C=C stretch (aromatic)
Data Not Available	-	C-H stretch (aromatic)
Data Not Available	-	C-O stretch (ester)
Data Not Available	-	C-H bend (aromatic)

Note: Specific experimental IR absorption frequencies for **methyl 5-isoquinolinecarboxylate** are not currently available in surveyed literature.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Ion
188.07060	$[M+H]^+$
210.05254	$[M+Na]^+$
186.05604	$[M-H]^-$
205.09714	$[M+NH_4]^+$
226.02648	$[M+K]^+$
170.06058	$[M+H-H_2O]^+$
187.06277	$[M]^+$

Data sourced from predicted values.

Experimental Protocols

Detailed experimental protocols for acquiring the spectral data are outlined below. These represent standard methodologies and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

A sample of **methyl 5-isoquinolinecarboxylate** would be dissolved in a deuterated solvent, typically chloroform-d ($CDCl_3$) or dimethyl sulfoxide-d₆ ($DMSO-d_6$), containing a small amount of tetramethylsilane (TMS) as an internal standard.

- 1H NMR Spectroscopy:** The 1H NMR spectrum would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Data acquisition would involve a standard pulse program with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum would be acquired on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence would be used to simplify the spectrum.

Infrared (IR) Spectroscopy

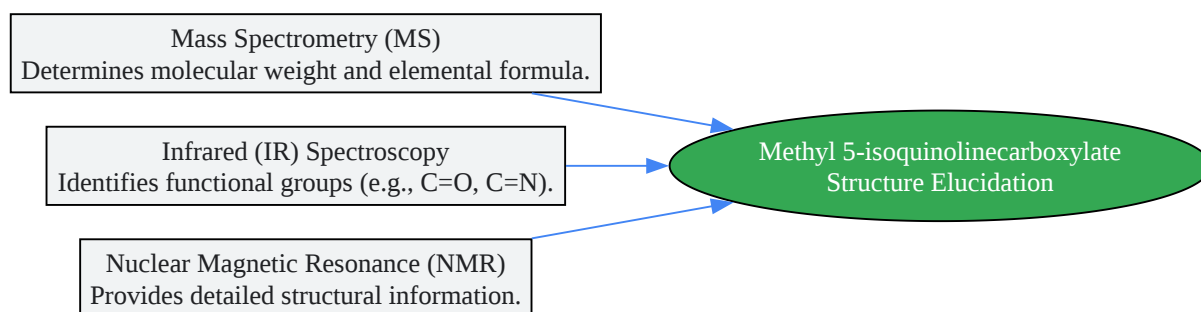
The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the sample would be analyzed, either as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). The spectrum would be recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectral analysis would be performed using a mass spectrometer, typically with an electrospray ionization (ESI) source for high-resolution mass data. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the instrument. The mass analyzer would be scanned over a range appropriate to detect the molecular ion and key fragments.

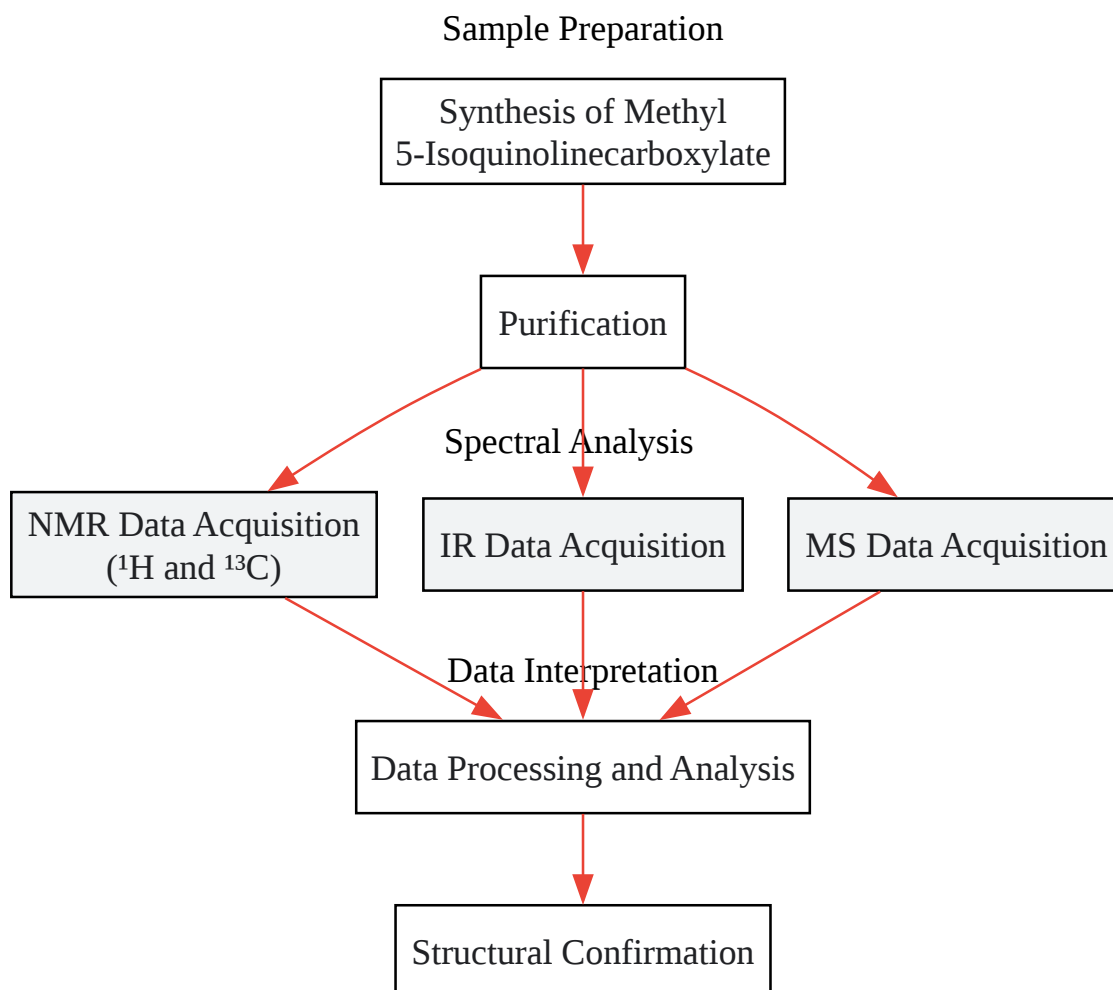
Visualization of Methodological Workflow

The following diagrams illustrate the logical flow of spectral analysis for structural elucidation and a general experimental workflow.



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Caption: Logical workflow for the structural elucidation of **methyl 5-isoquinolinecarboxylate** using spectral data.



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Caption: Generalized experimental workflow for the synthesis and spectral characterization of **methyl 5-isoquinolinecarboxylate**.

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